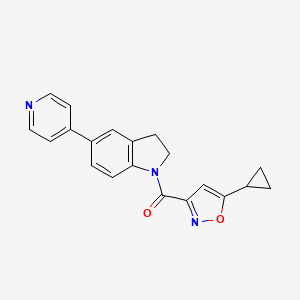

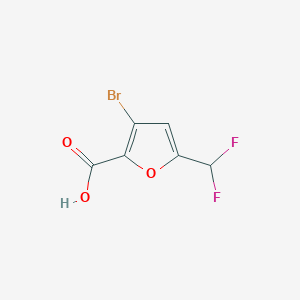

![molecular formula C15H16OS B2760873 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 94001-61-3](/img/structure/B2760873.png)

1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C15H16OS . It contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The benzene ring is substituted with a methyl group (CH3) at one position and a [(2-phenoxyethyl)sulfanyl] group at another position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability to the molecule. The sulfanyl group (-SH) attached to the 2-phenoxyethyl group could potentially participate in hydrogen bonding, influencing the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfanyl group (-SH) could make the compound polar and potentially capable of participating in hydrogen bonding. This could influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Proton Exchange Membranes

Crosslinking in Polymeric Materials

Organosulfur compounds, such as those similar to "1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene," have been utilized in the crosslinking of sulphonated poly (ether ether ketone) (SPEEK) for the preparation of proton exchange membranes (PEMs) used in fuel cells. These crosslinked membranes exhibit controlled swelling, good ionic conductivity, and enhanced mechanical properties, which are crucial for their performance in fuel cell applications (Hande et al., 2008).

Metal–Organic Frameworks

Construction of Metal–Organic Complexes

The versatility of organosulfur ligands in forming metal–organic frameworks (MOFs) has been demonstrated through the synthesis of copper metal–organic systems. These systems exhibit unique structures such as molecular chairs and coordination polymers, highlighting the role of organosulfur compounds in advancing the design of functional materials for catalysis, gas storage, and separation processes (Dai et al., 2009).

Catalysis

Hydroprocessing of Aromatic Compounds

Research on the hydrodeoxygenation of methyl-substituted phenols over sulfided CoMo/Al2O3 catalysts reveals the potential of organosulfur compounds in facilitating the removal of oxygen-containing functional groups from aromatic molecules. This process is fundamental in the upgrading of bio-oils and the production of cleaner fuel components (Massoth et al., 2006).

Electrophilic Oxidation Chemistry

Photodeoxygenation Studies

Organosulfur compounds play a crucial role in photodeoxygenation reactions, acting as precursors to intermediates capable of performing electrophilic oxidation. Such reactions are pertinent in the synthesis of phenolic compounds from benzene derivatives, contributing to the development of synthetic methodologies in organic chemistry (Lucien & Greer, 2001).

Electrochemical Sensors

Modified Electrodes for Analyte Detection

The electrochemical behavior of organosulfur compounds on modified electrodes indicates their potential in the development of sensitive and selective sensors for the detection of environmental pollutants such as sulfite and phenol. These applications are crucial in environmental monitoring and food safety (Beitollahi et al., 2014).

Propriétés

IUPAC Name |

1-methyl-4-(2-phenoxyethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16OS/c1-13-7-9-15(10-8-13)17-12-11-16-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZIUYSZSKGNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

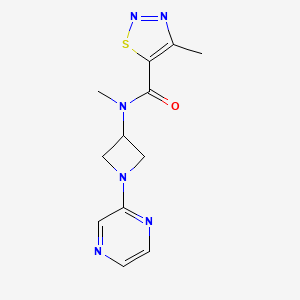

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)

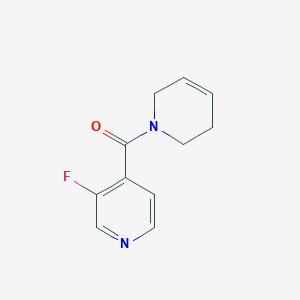

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

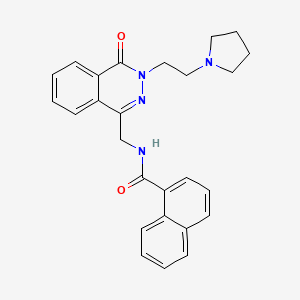

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)